Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate
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Description
“Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate” is a chemical compound . It is related to “Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol”, which has a molecular weight of 134.18 . The compound is generally a white to light yellow solid .
Synthesis Analysis
The synthesis of related compounds, such as tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes, has been reported. These compounds are synthesized using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex .Physical and Chemical Properties Analysis
“this compound” is generally a white to light yellow solid . It is soluble in organic solvents such as ether, alcohol, and ketone .Scientific Research Applications
Synthesis of Tetrahydrofuran Derivatives
Dimitriadis and Massy-Westropp (1982) demonstrated that substituted 2,8-Dioxabicyclo[3,2,1]oct-3-ylmethyl methanesulfonates undergo a two-step reduction with lithium aluminium hydride to yield tetrahydrofuran derivatives. This process involves the reduction of the carbon-oxygen bond of the acetal with retention of configuration, followed by reduction of an intermediate epoxide, showcasing the utility of bicyclic compounds in synthesizing oxygen-containing heterocycles (Dimitriadis & Massy-Westropp, 1982).
Formation of Bicyclo[4.2.0]octanols
Loughlin, Rowen, and Healy (2005) explored the reaction of phenyl vinyl sulfoxide with the lithium enolate of cyclohexanone under controlled conditions to obtain Bicyclo[4.2.0]octanols. This study highlighted the influence of vinyl electrophiles on the synthetic pathway, leading to the isolation of novel bicyclic disulfones and hydroxyhexahydronaphthalenes, thereby illustrating the versatility of bicyclic frameworks in organic synthesis (Loughlin et al., 2005).
Tricarbonyl(diene)iron Complexes
Zwick, Gabioud, and Vogel (1987) investigated the solvolyses of tricarbonyl(diene)iron complexes of bicyclic methanesulfonates, revealing insights into chemo- and stereoselective solvolyses. This research showcased how complexation with Fe(CO)3 groups can influence reaction rates and product distribution, offering a strategic approach for modifying reaction outcomes in synthetic chemistry involving bicyclic substrates (Zwick et al., 1987).
Novel Synthesis of Fused Cyclopentenes
Padwa, Murphree, Ni, and Watterson (1996) developed a novel synthesis route for fused cyclopentenes from 2,3-bis(phenylsulfonyl)-1,3-butadiene and 1-substituted dimethyl 1-pentenedioates. This methodology involves a tandem conjugate addition-[3 + 2]-anionic cyclization, demonstrating the application of bicyclic compounds in constructing complex cyclic structures with high stereospecificity (Padwa et al., 1996).
Rhodium-Catalyzed Asymmetric 1,4-Addition
Otomaru, Okamoto, Shintani, and Hayashi (2005) reported the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands and their application in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones. This study exemplifies the role of bicyclic compounds in facilitating asymmetric synthesis, achieving high enantioselectivity and catalytic activity (Otomaru et al., 2005).
Properties
IUPAC Name |
7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-14(11,12)13-7-9-6-8-4-2-3-5-10(8)9/h2-5,9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSWKCRVIXHSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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